

CAS number 30823-52-0 properties and suppliers

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Compound of Interest

Compound Name: *1-Methyl-4-phenyl-5-aminopyrazole*

Cat. No.: *B1597817*

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An In-Depth Technical Guide to **1-Methyl-4-phenyl-5-aminopyrazole** (CAS 30823-52-0): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-Methyl-4-phenyl-5-aminopyrazole**, CAS number 30823-52-0. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's fundamental chemical and physical properties, outlines common synthetic methodologies, explores its known biological activities and potential therapeutic applications, and provides guidance on sourcing and safe handling. The content is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and its utility as a scaffold in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

1-Methyl-4-phenyl-5-aminopyrazole is a heterocyclic aromatic amine belonging to the pyrazole family.^{[1][2]} Its structure is characterized by a five-membered pyrazole ring with a methyl group at the N1 position, a phenyl group at C4, and an amino group at C5.^[1] This specific arrangement of functional groups dictates its chemical reactivity and biological potential.

| Identifier | Value | Source |
|-------------------|--|--------|
| CAS Number | 30823-52-0 | [2] |
| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | [2] |
| Synonyms | 1-Methyl-4-phenyl-1H-pyrazol-5-amine, 2-methyl-4-phenylpyrazol-3-amine | [1][2] |
| Molecular Formula | C ₁₀ H ₁₁ N ₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| Canonical SMILES | CN1C(=C(C=N1)C2=CC=CC=C2)N | [1] |
| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The calculated partition coefficient (LogP) suggests a balanced lipophilicity, which is often a desirable trait in drug candidates for achieving adequate membrane permeability and aqueous solubility.[1]

| Property | Value | Notes |
|-------------------------|--|--|
| Appearance | White to off-white crystalline solid | General property of aminopyrazoles[3] |
| Calculated LogP | 1.67 | Indicates moderate lipophilicity[1] |
| Hydrogen Bond Donors | 1 (from -NH ₂) | Contributes to solubility and target binding |
| Hydrogen Bond Acceptors | 3 (from pyrazole nitrogens and -NH ₂) | Contributes to solubility and target binding |
| Solubility | Moderately soluble in aqueous and organic solvents | Inferred from LogP and functional groups[1] |

Synthesis and Manufacturing Insights

The synthesis of **1-Methyl-4-phenyl-5-aminopyrazole** can be achieved through several established routes in organic chemistry. The choice of method often depends on the desired scale, yield, purity, and environmental considerations.

Primary Synthetic Route: Condensation of β -Ketonitriles with Hydrazines

This is one of the most versatile and widely employed methods for producing 5-aminopyrazole derivatives.[1] The core of this reaction is a cyclocondensation.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine derivative (in this case, methylhydrazine) on the electrophilic nitrile carbon of a β -ketonitrile. This forms a hydrazone intermediate which then undergoes an intramolecular cyclization, driven by the favorable formation of the stable aromatic pyrazole ring, to yield the final product. [1] The regioselectivity, which determines the final position of the substituents, is controlled by the nucleophilicity of the hydrazine's nitrogen atoms.[1]

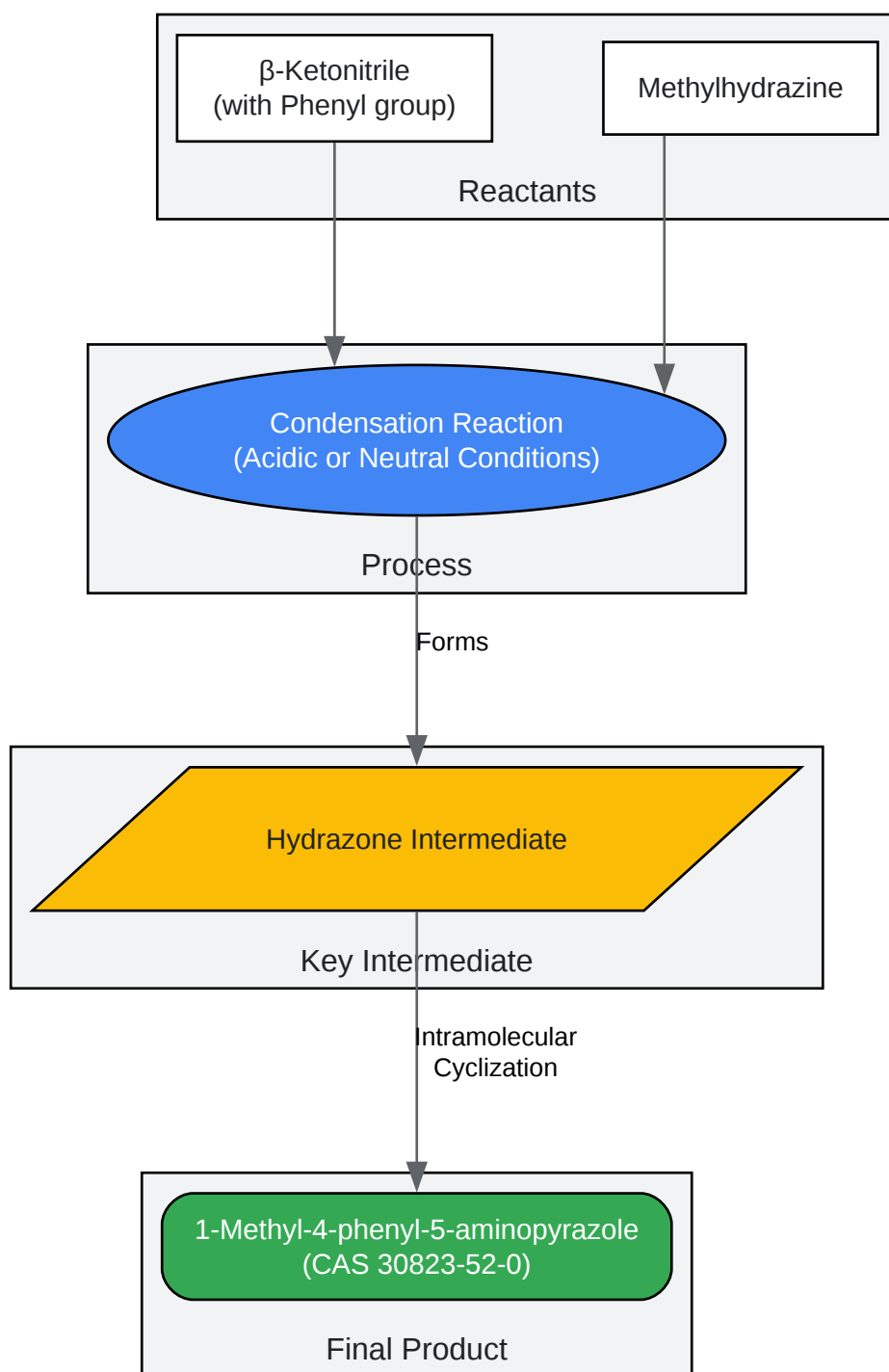


Fig 1. General Workflow for β -Ketonitrile Condensation

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Caption: Fig 1. General Workflow for β -Ketonitrile Condensation.

Advanced Synthetic Methods

To improve efficiency and reduce environmental impact, modern synthetic approaches have been developed.

- **Microwave-Assisted Synthesis:** The application of microwave irradiation can dramatically reduce reaction times from several hours to mere minutes (e.g., 8-10 minutes) compared to conventional heating, often while improving yields.^[1] This acceleration is due to the efficient and direct heating of the polar solvent and reactant molecules.
- **Transition Metal-Catalyzed Synthesis:** Palladium-catalyzed reactions have been used for the direct C-H functionalization of aminopyrazoles, allowing for efficient arylation.^[1] These methods offer novel pathways to create derivatives but may require more complex catalyst systems.

Biological Activity and Potential Applications

1-Methyl-4-phenyl-5-aminopyrazole serves as both a biologically active molecule and a valuable structural scaffold for the development of more complex therapeutic agents.^[1] Its derivatives have shown promise in several key areas of drug discovery.

- **Oncology:** Derivatives of aminopyrazoles have demonstrated significant anticancer activity. One key mechanism is the inhibition of tubulin polymerization, a process essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.^[1]
- **Inflammatory Diseases:** Certain compounds within this class have been shown to inhibit critical inflammatory pathways, indicating their potential as a foundation for developing new anti-inflammatory drugs.^[1]
- **Medicinal Chemistry Scaffold:** The pyrazole core is a "privileged scaffold" in medicinal chemistry. The amino group at the C5 position is highly nucleophilic, making it a reactive handle for a wide range of chemical modifications, including condensation and cyclization reactions.^[1] This allows chemists to systematically build libraries of diverse compounds to screen for various biological activities, such as analgesic or anticonvulsant properties.^[1]

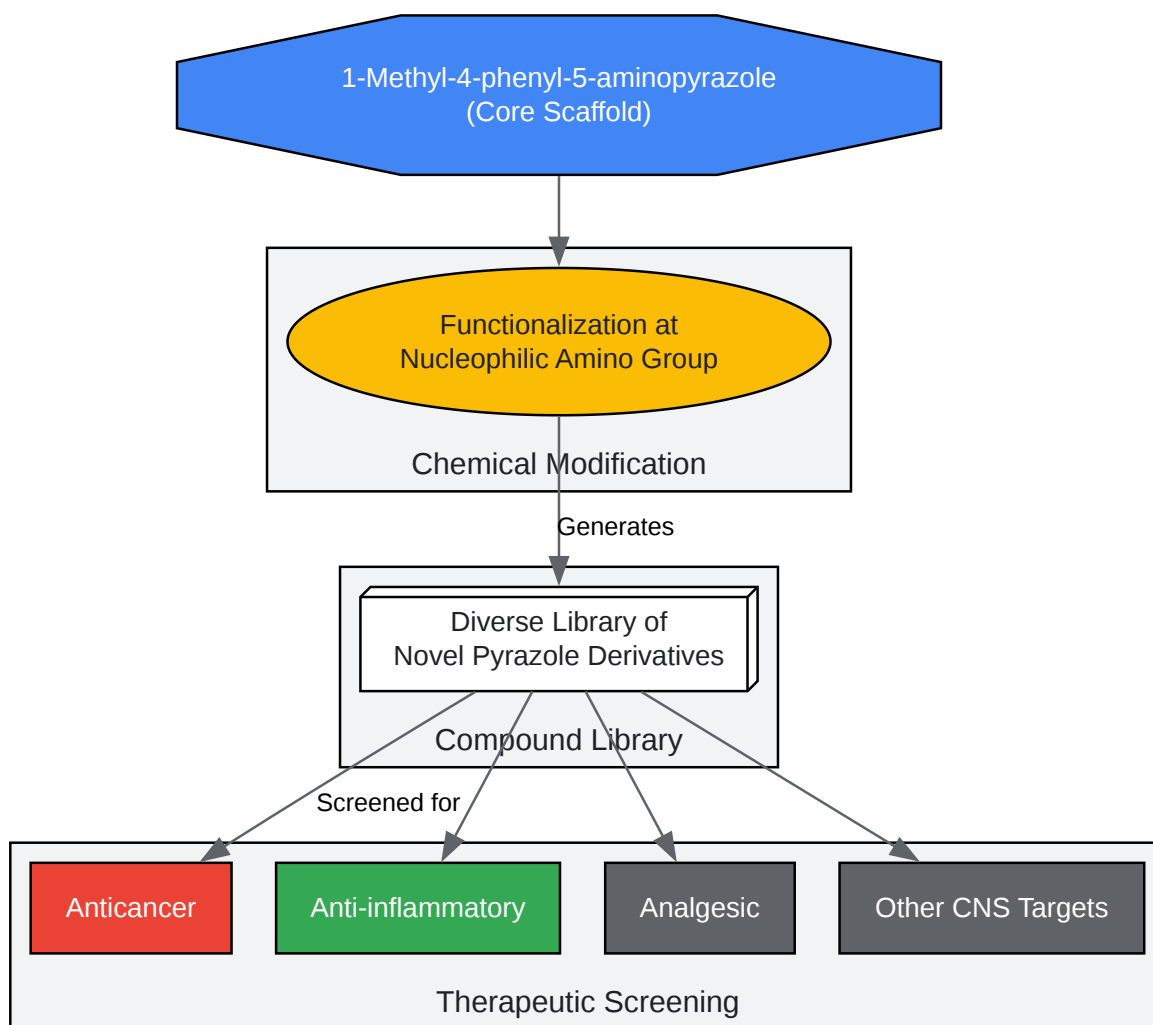


Fig 2. Role as a Scaffold in Drug Discovery

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Caption: Fig 2. Role as a Scaffold in Drug Discovery.

Representative Experimental Protocol: In Vitro Tubulin Polymerization Assay

Given the reported activity of aminopyrazole derivatives as tubulin polymerization inhibitors, a common and critical experiment is the in vitro polymerization assay.^[1] This protocol is a representative example of how one would test CAS 30823-52-0 or its derivatives for this specific mechanism of action.

Principle: This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules. An increase in absorbance (turbidity) at 340 nm is directly proportional to the extent of microtubule formation. Inhibitors will slow or prevent this increase in absorbance.

Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
- GTP (Guanosine triphosphate) solution: 10 mM in G-PEM buffer
- Glycerol
- Test Compound (CAS 30823-52-0) dissolved in DMSO
- Positive Control: Paclitaxel (promoter) or Nocodazole (inhibitor)
- Temperature-controlled spectrophotometer with a 96-well plate reader

Methodology:

- Reagent Preparation:
 - Causality: Tubulin is temperature-sensitive; all reagents and materials must be pre-chilled to 4°C to prevent premature polymerization.
 - Prepare a 4 mg/mL tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer. Keep on ice.
 - Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%).
- Assay Plate Setup:
 - Causality: A 96-well plate allows for high-throughput screening of multiple concentrations simultaneously.

- On a pre-chilled 96-well plate, add the following to designated wells:
 - Blank: G-PEM buffer only.
 - Negative Control: Tubulin solution + DMSO (vehicle).
 - Positive Control: Tubulin solution + Paclitaxel or Nocodazole.
 - Test Wells: Tubulin solution + serial dilutions of the test compound.
- Initiation of Polymerization:
 - Causality: Polymerization is initiated by raising the temperature to 37°C and adding GTP, which is required for tubulin subunit addition.
 - To all wells except the blank, add GTP to a final concentration of 1 mM.
 - Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Data Acquisition:
 - Causality: Kinetic reading tracks the polymerization process over time.
 - Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.
- Data Analysis:
 - Subtract the blank reading from all other wells.
 - Plot absorbance (A_{340}) versus time for each concentration.
 - Compare the polymerization curves of the test compound to the negative control. Inhibition is indicated by a lower rate of absorbance increase and a lower final plateau.
 - Calculate the IC_{50} value, which is the concentration of the compound that inhibits polymerization by 50% relative to the control.

Sourcing and Procurement

CAS 30823-52-0 is available from various chemical suppliers, typically for research and development purposes. Purity and quantity should be verified with the specific supplier.

| Supplier | Website | Notes |
|------------------------|------------------|--|
| Smolecule | --INVALID-LINK-- | Lists the compound with detailed properties[1] |
| Oakwood Products, Inc. | --INVALID-LINK-- | Available via distributors like Neta Scientific[4] |
| Chem-Impex | --INVALID-LINK-- | General supplier of building blocks |
| BLD Pharm | --INVALID-LINK-- | Supplier of various organic intermediates |

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for **1-Methyl-4-phenyl-5-aminopyrazole** (CAS 30823-52-0) was not available through the search. Therefore, this compound must be handled with care, assuming it is hazardous until proven otherwise. The following guidance is based on general principles for handling aromatic amines and heterocyclic compounds.[5]

- GHS Hazard Classification (Assumed):
 - Skin Irritant (Category 2)
 - Serious Eye Irritant (Category 2A)
 - May cause respiratory irritation (STOT SE 3)
 - Acute toxicity (Oral, Dermal, Inhalation) - Category 4 (Harmful)
- Precautionary Statements:
 - Prevention: Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

- Response:
 - IF ON SKIN: Wash with plenty of soap and water.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- Storage: Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere if possible.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Crucial Note: Always obtain and review the supplier-specific SDS before any handling, storage, or disposal of this chemical.

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References

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